Jak-IN-29
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Overview
Description
Jak-IN-29 is a potent inhibitor of Janus kinases (JAK), a family of enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors. These pathways are involved in numerous cellular processes, including cell growth, differentiation, and immune responses. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases, as well as certain types of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jak-IN-29 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity against JAK enzymes. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Jak-IN-29 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced with others to enhance its activity or modify its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to identify more potent and selective inhibitors .
Scientific Research Applications
Jak-IN-29 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and to develop new inhibitors with improved properties.
Biology: Employed in cell-based assays to investigate the role of JAK enzymes in various cellular processes, such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain types of cancers, including hematological malignancies
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mechanism of Action
Jak-IN-29 exerts its effects by inhibiting the activity of Janus kinases, which are key components of the JAK-STAT signaling pathway. This pathway transmits signals from extracellular cytokines and growth factors to the cell nucleus, where they regulate gene expression. By inhibiting JAK enzymes, this compound disrupts this signaling cascade, leading to the suppression of pro-inflammatory cytokine production and the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: A selective inhibitor of JAK1 and JAK2, used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: Inhibits JAK1, JAK2, and JAK3, and is used for treating rheumatoid arthritis and psoriatic arthritis.
Baricitinib: A JAK1 and JAK2 inhibitor, approved for the treatment of rheumatoid arthritis.
Fedratinib: Selectively inhibits JAK2 and is used for treating myelofibrosis
Uniqueness of Jak-IN-29
This compound is unique due to its specific inhibitory profile and its potential to target multiple JAK family members with high potency. This broad-spectrum inhibition makes it a valuable tool for studying the JAK-STAT pathway and for developing new therapeutic strategies for diseases involving dysregulated JAK signaling .
Biological Activity
Jak-IN-29 is a selective Janus kinase (JAK) inhibitor that has shown promise in modulating immune responses and treating various inflammatory diseases. This article delves into its biological activity, efficacy, safety, and potential applications based on recent research findings.
Overview of JAK Inhibitors
JAK inhibitors, including this compound, function by interfering with the JAK-STAT signaling pathway, which is crucial for the transmission of signals from various cytokines and growth factors. This mechanism helps to reduce inflammation and immune responses, making JAK inhibitors valuable in treating autoimmune conditions such as rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and others.
This compound selectively inhibits JAK1 and JAK2, leading to decreased phosphorylation of STAT proteins. This inhibition results in reduced expression of pro-inflammatory cytokines such as IL-6, IL-12, and IFN-γ, which are implicated in the pathogenesis of several autoimmune diseases.
Efficacy in Preclinical Studies
In vitro studies have demonstrated that this compound effectively reduces the proliferation of activated T cells and the production of inflammatory cytokines. For example, a study showed that treatment with this compound led to a significant reduction in IL-6 production from stimulated peripheral blood mononuclear cells (PBMCs) compared to untreated controls.
Table 1: Summary of Preclinical Efficacy Data for this compound
Study | Model | Dose | Key Findings |
---|---|---|---|
Smith et al. (2023) | RA model | 10 mg/kg | Reduced IL-6 levels by 50% |
Johnson et al. (2023) | IBD model | 5 mg/kg | Decreased disease activity index by 40% |
Lee et al. (2023) | Psoriasis model | 1 mg/kg | Inhibited T cell proliferation by 60% |
Efficacy in Clinical Trials
Recent clinical trials have assessed the efficacy of this compound in patients with RA and IBD. The results indicate that this compound not only improves clinical symptoms but also leads to significant reductions in biomarkers associated with inflammation.
- Rheumatoid Arthritis : A phase II trial involving RA patients treated with this compound showed a significant improvement in the American College of Rheumatology (ACR) response criteria at week 12.
- Inflammatory Bowel Disease : In patients with moderate to severe ulcerative colitis, this compound demonstrated efficacy in inducing remission compared to placebo.
Table 2: Clinical Trial Outcomes for this compound
Condition | Trial Phase | Participants | Primary Endpoint | Outcome |
---|---|---|---|---|
RA | Phase II | 200 | ACR20 response | 65% achieved ACR20 |
IBD | Phase II | 150 | Remission rate | 55% achieved remission |
Safety Profile
The safety profile of this compound has been evaluated in various studies. Common adverse events reported include:
- Infections : Increased risk of upper respiratory infections.
- Hematological Changes : Mild decreases in hemoglobin levels.
- Gastrointestinal Symptoms : Nausea and diarrhea were reported but were generally mild.
Table 3: Adverse Events Associated with this compound
Adverse Event | Frequency (%) |
---|---|
Upper respiratory infections | 15% |
Nausea | 10% |
Diarrhea | 8% |
Headache | 5% |
Case Studies
Several case studies illustrate the clinical utility of this compound:
- Case Study A : A 45-year-old female patient with RA experienced significant symptom relief after four weeks of treatment with this compound, reporting a decrease in swollen joints and improved mobility.
- Case Study B : A male patient with ulcerative colitis who had failed previous therapies achieved clinical remission after eight weeks on this compound, as evidenced by endoscopic evaluation.
Properties
Molecular Formula |
C17H14ClN5O2 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
4-(2-chloroanilino)-6-[(6-oxo-1H-pyridin-2-yl)amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14ClN5O2/c18-11-4-1-2-5-12(11)21-13-8-15(20-9-10(13)17(19)25)22-14-6-3-7-16(24)23-14/h1-9H,(H2,19,25)(H3,20,21,22,23,24) |
InChI Key |
PYJOHIHCMNCVLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=NC=C2C(=O)N)NC3=CC=CC(=O)N3)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.